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Compound of Interest

Compound Name:
2-Benzyl-octahydro-pyrrolo[3,4-

c]pyridine

Cat. No.: B1321525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine is a versatile bicyclic diamine that serves as a

crucial pharmaceutical intermediate. Its rigid, saturated heterocyclic scaffold is a key structural

motif in a variety of biologically active compounds. The presence of a benzyl protecting group

on one of the nitrogen atoms allows for selective functionalization of the other, making it a

valuable building block in the synthesis of complex drug molecules. Derivatives of the

octahydro-pyrrolo[3,4-c]pyridine core have demonstrated a broad spectrum of pharmacological

activities, including but not limited to, antiviral, analgesic, sedative, and neuroleptic properties.

[1][2][3] These application notes provide an overview of its utility and detailed protocols for its

synthesis and potential downstream applications.
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Property Value Reference

Molecular Formula C₁₄H₂₀N₂ Inferred

Molecular Weight 216.32 g/mol Inferred

Appearance
Expected to be an oil or low-

melting solid
Inferred

Solubility

Soluble in common organic

solvents like dichloromethane,

methanol, and toluene. The

hydrochloride salt is expected

to be water-soluble.

[1]

Applications in Pharmaceutical Synthesis
The 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine scaffold is a key component in the

development of various therapeutic agents. The benzyl group serves as a readily cleavable

protecting group, typically removed by catalytic hydrogenation, allowing for further synthetic

manipulations at the secondary amine.

Key Application Areas:

Antiviral Agents: The pyrrolo[3,4-c]pyridine core is found in compounds investigated as

inhibitors of viral enzymes, such as HIV integrase.[3] The specific stereochemistry of the

bicyclic system is often crucial for potent activity.

Central Nervous System (CNS) Agents: Derivatives have been explored for their potential as

analgesic, sedative, and anticonvulsant agents.[3] The rigid structure of the scaffold can

provide a well-defined orientation of substituents to interact with CNS receptors.

Antimicrobial Agents: Analogs of this scaffold, such as the [3,4-b] isomer, are key

intermediates in the synthesis of broad-spectrum antibiotics like Moxifloxacin.[4][5] While the

[3,4-c] isomer is less common, its potential in this area is also under investigation.
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The following protocols describe a plausible synthetic route to 2-Benzyl-octahydro-
pyrrolo[3,4-c]pyridine, based on established methodologies for analogous compounds.

Protocol 1: Synthesis of 2-Benzyl-1H-pyrrolo[3,4-
c]pyridine-1,3(2H)-dione (Intermediate 1)
This protocol is based on the general principle of reacting a dicarboxylic acid anhydride with a

primary amine.

Reaction Scheme:

Materials:

3,4-Pyridinedicarboxylic acid

Benzylamine

Toluene

Dean-Stark apparatus

Standard glassware for organic synthesis

Procedure:

To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 3,4-

pyridinedicarboxylic acid (1 equivalent) and toluene.

Add benzylamine (1.1 equivalents) to the suspension.

Heat the reaction mixture to reflux (approximately 110-120 °C) and continue heating until the

calculated amount of water has been collected in the Dean-Stark trap.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.
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The product may precipitate upon cooling. If so, collect the solid by filtration. If not,

concentrate the toluene under reduced pressure.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl

acetate) to afford 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.

Expected Yield: 85-95% (based on analogous reactions).

Table 1: Quantitative Data for the Synthesis of Intermediate 1

Parameter Value Notes

Reaction Time 4-8 hours
Dependent on scale and

efficiency of water removal.

Reaction Temperature 110-120 °C (Reflux) Toluene is the typical solvent.

Yield 85-95%
Based on literature for similar

imide formations.

Protocol 2: Synthesis of 2-Benzyl-octahydro-pyrrolo[3,4-
c]pyridine (Target Molecule)
This protocol involves the reduction of both the pyridine ring and the imide carbonyl groups of

Intermediate 1. This is typically achieved through catalytic hydrogenation, which may require

high pressure, or by using a strong reducing agent like Lithium Aluminum Hydride (LAH).

Method A: Catalytic Hydrogenation

Reaction Scheme:

Materials:

2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Intermediate 1)

Palladium on carbon (Pd/C, 10%) or Platinum oxide (PtO₂)

Ethanol or Acetic Acid (solvent)
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High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

In a high-pressure reaction vessel, dissolve Intermediate 1 in a suitable solvent such as

ethanol or acetic acid.

Add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%).

Seal the vessel and purge with nitrogen, followed by hydrogen.

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) with vigorous stirring.

Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots.

After the reaction is complete, cool the vessel to room temperature and carefully vent the

hydrogen.

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad

with the reaction solvent.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the product by column chromatography on silica gel or by distillation under reduced

pressure.

Method B: Reduction with Lithium Aluminum Hydride (LAH)

Reaction Scheme:

Materials:

2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Intermediate 1)

Lithium Aluminum Hydride (LAH)

Anhydrous Tetrahydrofuran (THF)
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Standard glassware for air-sensitive reactions

Procedure:

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or

argon), add a suspension of LAH (excess, e.g., 3-4 equivalents) in anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add a solution of Intermediate 1 in anhydrous THF to the LAH suspension.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for several hours.

Monitor the reaction by TLC.

Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LAH

by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and

then more water (Fieser workup).

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with

THF or ethyl acetate.

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography or distillation.

Table 2: Quantitative Data for the Synthesis of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
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Parameter Method A (Hydrogenation) Method B (LAH Reduction)

Reaction Time 12-48 hours 4-12 hours

Reaction Temperature 50-80 °C Reflux (approx. 66 °C)

Pressure (Method A) 50-100 psi N/A

Yield 60-80% 70-90%

Notes

May require optimization of

catalyst, solvent, and pressure.

Debenzylation can be a side

reaction at higher

temperatures and pressures.

Requires anhydrous conditions

and careful quenching.
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Protocol 1: Synthesis of Intermediate 1

Protocol 2: Synthesis of Target Molecule

Reduction Methods

3,4-Pyridinedicarboxylic_acid

Imide Formation
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Benzylamine

2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Reduction
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Method A:

Catalytic Hydrogenation
(H₂, Pd/C)

Method B:
LAH Reduction
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Caption: Synthetic workflow for 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine.

Downstream Application in Drug Synthesis
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2-Benzyl-octahydro-
pyrrolo[3,4-c]pyridine

Debenzylation
(e.g., H₂, Pd/C)

Octahydro-pyrrolo[3,4-c]pyridine

Coupling with
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Final Drug Molecule

Click to download full resolution via product page

Caption: General scheme for the use of the intermediate in drug synthesis.

Potential Role in Antiviral Drug Action (Hypothetical
Pathway)
Given the use of similar scaffolds in HIV integrase inhibitors, the following diagram illustrates a

hypothetical mechanism of action.
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Pyrrolo[3,4-c]pyridine
Derivative

HIV IntegraseBinds to
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into Host Genome
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Caption: Hypothetical mechanism of action for an antiviral drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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